N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step may involve acetylation of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of imidazolidinone compounds are often explored for their therapeutic potential. This compound may be investigated for its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: This compound is unique due to its specific functional groups and structural features.
Other imidazolidinone derivatives: Compounds with similar core structures but different substituents may exhibit different biological activities and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H27N3O5/c1-4-31-19-11-7-17(8-12-19)24-21(27)15-20-22(28)26(18-9-5-16(2)6-10-18)23(29)25(20)13-14-30-3/h5-12,20H,4,13-15H2,1-3H3,(H,24,27) |
InChI Key |
LQTOEIVZJWTMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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